4-(Cyclohexyloxy)benzene-1-carboximidamide hydrochloride
Overview
Description
4-(Cyclohexyloxy)benzene-1-carboximidamide hydrochloride is a chemical compound with the molecular formula C13H18N2O·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a cyclohexyloxy group attached to a benzene ring, which is further connected to a carboximidamide group, forming a hydrochloride salt.
Scientific Research Applications
4-(Cyclohexyloxy)benzene-1-carboximidamide hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexyloxy)benzene-1-carboximidamide hydrochloride typically involves the following steps:
Formation of the Cyclohexyloxybenzene Intermediate: The initial step involves the reaction of cyclohexanol with a suitable benzene derivative, such as bromobenzene, in the presence of a base like potassium carbonate. This reaction is carried out under reflux conditions to form the cyclohexyloxybenzene intermediate.
Introduction of the Carboximidamide Group: The cyclohexyloxybenzene intermediate is then reacted with cyanamide in the presence of a catalyst, such as zinc chloride, to introduce the carboximidamide group. This reaction is typically carried out at elevated temperatures.
Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to the reaction mixture to form the hydrochloride salt of 4-(Cyclohexyloxy)benzene-1-carboximidamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclohexyloxy)benzene-1-carboximidamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the carboximidamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids.
Reduction: Formation of reduced derivatives such as amines.
Substitution: Formation of substituted benzene derivatives.
Mechanism of Action
The mechanism of action of 4-(Cyclohexyloxy)benzene-1-carboximidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In biological systems, it may modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 4-(Cyclohexyloxy)benzene-1-carboximidamide
- 4-(Cyclohexyloxy)methylbenzene-1-carboximidamide hydrochloride
- 4-(Cyclohexyloxy)benzene-1-carboxamide
Uniqueness
4-(Cyclohexyloxy)benzene-1-carboximidamide hydrochloride is unique due to its specific structural features, such as the presence of both cyclohexyloxy and carboximidamide groups. This combination imparts distinct chemical and biological properties, making it valuable for various research applications. Compared to similar compounds, it may exhibit enhanced stability, solubility, and bioactivity, which are advantageous for its use in scientific studies.
Properties
IUPAC Name |
4-cyclohexyloxybenzenecarboximidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11;/h6-9,11H,1-5H2,(H3,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBBOVSAFNHJNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=CC=C(C=C2)C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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